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molecular formula C10H10ClIO2 B1405421 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone CAS No. 1382995-35-8

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone

Cat. No. B1405421
M. Wt: 324.54 g/mol
InChI Key: YKQUFCLEMACJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096600B2

Procedure details

Zinc (0.227 g, 3.48 mmol) was suspended with 1,2-dibromoethane (0.0434 g, 0.231 mmol) in N,N-dimethylformamide (DMF) (4.1 mL). The mixture was heated at 70° C. for 10 min and then cooled to room temperature. Chlorotrimethylsilane (0.029 mL, 0.23 mmol) was added dropwise and stirring was continued for 1 hour. A solution of tert-butyl 3-iodoazetidine-1-carboxylate (0.82 g, 2.9 mmol, from Oakwood) in DMF (3 mL) was then added and the mixture was heated at 40° C. for 1 h before a mixture of 1-(5-chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone (0.987 g, 3.04 mmol, from Example 60, Step 2), tris(dibenzylideneacetone)dipalladium(0) (0.052 g, 0.057 mmol) and tri-(2-furyl)phosphine (0.027 g, 0.12 mmol) in DMF (8 mL) was added. The reaction mixture was warmed to 70° C. and stirred overnight. The mixture was then cooled to room temperature and partitioned between EtOAc and sat. NH4Cl solution. The organic layer was washed with water, dried over MgSO4, concentrated and purified on silica gel (eluting with 0 to 30% EtOAc in hexanes) to give the desired product (0.57 g, 56%). LCMS calculated for C18H24ClNO4Na (M+Na)+: m/z=376.1. found: 376.1.
Quantity
0.0434 g
Type
reactant
Reaction Step One
Quantity
0.029 mL
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.987 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0.052 g
Type
catalyst
Reaction Step Four
Quantity
0.027 g
Type
catalyst
Reaction Step Four
Quantity
4.1 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.227 g
Type
catalyst
Reaction Step Six
Yield
56%

Identifiers

REACTION_CXSMILES
BrCCBr.Cl[Si](C)(C)C.I[CH:11]1[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]1.[Cl:22][C:23]1[C:24]([CH3:35])=[C:25](I)[C:26]([O:32][CH3:33])=[C:27]([C:29](=[O:31])[CH3:30])[CH:28]=1>CN(C)C=O.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[C:29]([C:27]1[C:26]([O:32][CH3:33])=[C:25]([CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)[C:24]([CH3:35])=[C:23]([Cl:22])[CH:28]=1)(=[O:31])[CH3:30] |f:6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.0434 g
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0.029 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0.82 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.987 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)C(C)=O)OC)I)C
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.052 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.027 g
Type
catalyst
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Step Five
Name
Quantity
4.1 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0.227 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and sat. NH4Cl solution
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (eluting with 0 to 30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(C(=C(C1)Cl)C)C1CN(C1)C(=O)OC(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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